4-nitrobenzyl carbamimidothioate
Overview
Description
4-Nitrobenzyl carbamimidothioate is a chemical compound with the molecular formula C8H10ClN3O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a carbamimidothioate moiety.
Preparation Methods
The synthesis of 4-nitrobenzyl carbamimidothioate can be achieved through a mild one-pot method using aryl diazonium fluoroborates, aryl isothiocyanates, amines, and triethylamine as the base at room temperature . This method is efficient and does not require a catalyst, making it an attractive option for laboratory synthesis. The reaction conditions are mild, and the process is environmentally friendly due to the absence of heavy metals.
Chemical Reactions Analysis
4-Nitrobenzyl carbamimidothioate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include palladium catalysts for reduction, nucleophiles for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
4-Nitrobenzyl carbamimidothioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its use in developing hypoxia-activated prodrugs for cancer therapy.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl carbamimidothioate involves its reduction by nitroreductase enzymes to form hydroxylamines, which then fragment to release highly toxic amine-based toxins . This process is of particular interest in the development of bioreductive drugs, where the compound acts as a trigger for the release of active drug molecules under specific conditions.
Comparison with Similar Compounds
4-Nitrobenzyl carbamimidothioate can be compared with other nitrobenzyl carbamates, which also serve as triggers for bioreductive drugs. Similar compounds include:
- 2-Nitrobenzyl carbamimidothioate
- 3-Nitrobenzyl carbamimidothioate
- 4-Nitrophenylchloroformate derivatives
These compounds share similar structural features but differ in their reactivity and applications. The unique aspect of this compound lies in its specific reduction and fragmentation mechanism, making it a valuable compound for targeted drug delivery systems.
Properties
IUPAC Name |
(4-nitrophenyl)methyl carbamimidothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13/h1-4H,5H2,(H3,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTWTDHRYRBPOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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